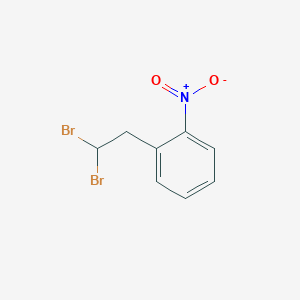

1-(2,2-Dibromoethyl)-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Dielectric Properties of Complexes

A study on a nickel(II) complex involving a nitrobenzene derivative highlighted its significant dielectric anisotropy, suggesting applications in materials science for developing advanced dielectric materials. This research demonstrates the potential of nitrobenzene derivatives in the fabrication of materials with unique electronic properties (Fu et al., 2007).

Photophysics and Photochemistry

Another study focused on the complex photophysics and photochemistry of nitrobenzene, the simplest nitroaromatic compound. This work provides a comprehensive understanding of its behavior under UV light, which is crucial for developing applications in photochemical processes and materials science (Giussani & Worth, 2017).

Crystal Engineering and Weak Interactions

Research on the recognition properties of the nitro group in crystal engineering offers insights into designing solid-state structures for specific functions. This study underscores the potential of nitrobenzene derivatives in developing materials with tailored properties through molecular recognition (Robinson et al., 2000).

Environmental Detection and Remediation

A study on the green reduction of graphene oxide for nitrobenzene detection highlights the environmental applications of nitrobenzene derivatives. This research emphasizes the importance of detecting and remediating nitro aromatic compounds, which are prevalent environmental pollutants (Kubendhiran et al., 2017).

Nitrobenzene Dioxygenase and Biodegradation

The crystal structure of nitrobenzene dioxygenase reveals the enzyme's mechanism for degrading nitroaromatic compounds, offering a biological approach to remediating environmental pollution caused by such substances. This study underscores the potential of biotechnological applications in environmental cleanup efforts (Friemann et al., 2005).

Safety and Hazards

The safety and hazards associated with “1-(2,2-Dibromoethyl)-2-nitrobenzene” are not well-documented. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name |

1-(2,2-dibromoethyl)-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c9-8(10)5-6-3-1-2-4-7(6)11(12)13/h1-4,8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRSZSOFPRJTNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(Br)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B2693047.png)

![methyl 2-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate](/img/structure/B2693048.png)

![2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile](/img/structure/B2693050.png)

![(Z)-N-(4-Acetamidophenyl)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2693067.png)